5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c15-13-4-5-14(22-13)23(20,21)17-8-10-19-9-6-12(18-19)11-3-1-2-7-16-11/h1-7,9,17H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMNZUYMBQYNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a β-diketone or an equivalent compound to form the pyrazole ring.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a diene and a sulfur source.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing a pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific structure of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide suggests potential activity against cancer due to its ability to interact with cellular targets involved in tumor progression .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research indicates that pyrazole derivatives can disrupt bacterial cell walls and inhibit essential enzymes, leading to bacterial death. In vitro studies have shown that similar compounds display significant antibacterial activity, suggesting that this compound may also possess this property .
Anti-inflammatory Effects
Compounds with thiophene and sulfonamide groups have demonstrated anti-inflammatory properties in various models of inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound may contribute to similar anti-inflammatory effects .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed significant inhibition zones in agar diffusion tests, indicating their potential as antibacterial agents .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or cofactors, thereby blocking the enzyme’s active site. The pyrazole and pyridine rings can interact with various receptors or proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target compound’s thiophene-sulfonamide core distinguishes it from analogs in the evidence, which predominantly feature pyrido[1,2-a]pyrimidin-4-one ( ) or indazol-pyridine scaffolds ( ). For example:
- Pyrido-pyrimidinone derivatives (): These compounds prioritize planar, fused-ring systems for kinase binding, whereas the thiophene-sulfonamide’s smaller, sulfur-containing core may improve metabolic stability.
Table 1: Core Structure Comparison
Substituent and Side Chain Analysis
Pyrazole Modifications :
- The target compound’s pyrazole is substituted with pyridin-2-yl , favoring π-π interactions. In contrast, analogs use 4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl groups, which add steric bulk and lipophilicity .
- employs 3,5-bis(difluoromethyl)-1H-pyrazol-1-yl groups, enhancing metabolic stability via fluorine atoms .
- Side Chain Variations: The target’s ethyl linker balances flexibility and rigidity. compounds utilize morpholine or dimethylaminoethyl side chains for solubility and basicity , while uses acetamide-linked fluorophenyl groups for hydrophobic binding .
Physicochemical and Pharmacokinetic Implications
- Solubility: The sulfonamide group in the target compound likely improves aqueous solubility compared to ’s pyrido-pyrimidinones, which rely on tertiary amines (e.g., morpholine) for solubility .
- Binding Affinity : The chloro-thiophene group may enhance halogen bonding in enzymatic pockets, whereas ’s chloro-indazol group prioritizes steric complementarity .
Research Findings and Hypothetical Advantages
While direct biological data for the target compound are absent in the provided evidence, structural analysis suggests:
Selectivity : The pyridinyl-pyrazole-ethyl chain may reduce off-target effects compared to bulkier analogs in .
Metabolic Stability: The thiophene core and sulfonamide group could mitigate oxidative metabolism, a common issue with pyrido-pyrimidinones .
Biological Activity
5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₅ClN₄O₂S
- SMILES : Clc1cc(S(=O)(=O)NCCN2C(=C(N=N2)c3ccncc3)C=Cc1)C=C
This structure indicates the presence of a thiophene ring, a sulfonamide group, and a pyridine-pyrazole moiety, which are associated with various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
-
Anticancer Activity :
- Recent studies have shown that compounds containing pyrazole and pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC₅₀ values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Case Studies
Several case studies illustrate the biological activity of similar compounds:
| Study | Compound | Activity | IC₅₀ Value |
|---|---|---|---|
| Pyrazole derivative | Anti-inflammatory | 60.56 μg/mL | |
| Pyridine derivative | Cytotoxicity (HeLa cells) | 1.35 μM | |
| Benzothiazole hybrid | Antiviral (SARS-CoV-2) | Not specified |
These studies highlight the potential therapeutic applications of compounds related to this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrazole and thiophene sulfonamide moieties in this compound?
- The pyrazole ring can be synthesized via cyclization of hydrazides with β-keto esters or ketones using POCl₃ as a cyclizing agent, as demonstrated in analogous pyrazole derivatives . The thiophene sulfonamide moiety is typically introduced via sulfonation of thiophene intermediates followed by nucleophilic substitution with amines. For example, sulfonation using chlorosulfonic acid and subsequent reaction with ethylenediamine derivatives can yield the sulfonamide group, as seen in related thiophene systems .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR is essential for verifying the connectivity of the pyridinyl-pyrazole and thiophene-sulfonamide groups, with characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm). IR spectroscopy confirms sulfonamide S=O stretches (1130–1370 cm⁻¹) and pyrazole C=N vibrations (1600–1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula, particularly the presence of chlorine (isotopic peaks) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV, focusing on hydrolysis of the sulfonamide group or pyrazole ring tautomerism. Stability in DMSO or aqueous solutions should also be tested for biological assays .
Advanced Research Questions
Q. What methodologies optimize the regioselectivity of pyrazole ring formation during synthesis?
- Design of Experiments (DoE) can systematically evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (DMF, DMSO) at 80–120°C enhances cyclization efficiency, while POCl₃ concentration affects regioselectivity between 1H- and 3H-pyrazole isomers. Computational tools (e.g., DFT) predict thermodynamic favorability of tautomers to guide synthetic routes .
Q. How can spectroscopic and computational methods resolve tautomerism in the pyrazole moiety?
- Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria by observing proton shifts at different temperatures. X-ray crystallography provides definitive evidence of the dominant tautomer in the solid state. Complementarily, DFT calculations (e.g., Gaussian09) model energy differences between tautomers and predict NMR chemical shifts for comparison with experimental data .
Q. What strategies address low yields in the coupling of the pyridinyl-pyrazole and thiophene-sulfonamide units?
- Transition-metal catalysis (e.g., Pd-mediated Buchwald-Hartwig coupling) can enhance C-N bond formation between the pyrazole-ethylamine and thiophene-sulfonamide. Alternatively, microwave-assisted synthesis reduces reaction time and improves yields by 15–20% compared to conventional heating, as shown in analogous heterocyclic systems .
Q. How can molecular docking studies predict the compound’s biological target interactions?
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of receptors (e.g., kinases, GPCRs) based on structural homology with known inhibitors. Focus on hydrogen bonding (sulfonamide NH with Asp/Glu residues) and π-π stacking (pyridinyl ring with aromatic side chains). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for analogous compounds?
- Discrepancies often arise from impurities in starting materials, solvent drying methods, or inert atmosphere control. For example, trace water in POCl₃ can hydrolyze intermediates, reducing yields by >30%. Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves, argon atmosphere) and cross-validate purity via elemental analysis .
Q. What factors explain conflicting computational predictions versus experimental binding affinities?
- Solvent effects and protein flexibility are often overlooked in docking studies. Incorporate explicit solvent models (e.g., TIP3P water) and molecular dynamics (MD) simulations to account for conformational changes. Experimental variability in assay conditions (e.g., ionic strength, temperature) should also be standardized .
Methodological Recommendations
- Synthesis: Prioritize flow chemistry for scalable, reproducible synthesis of intermediates, leveraging automated optimization protocols .
- Characterization: Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to unambiguously assign stereochemistry and tautomeric forms.
- Biological Testing: Use cryo-EM or X-ray crystallography of ligand-receptor complexes to validate docking predictions and refine structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
